molecular formula C10H6ClNO2 B1415127 2-Chloroquinoline-7-carboxylic acid CAS No. 1092287-40-5

2-Chloroquinoline-7-carboxylic acid

Cat. No.: B1415127
CAS No.: 1092287-40-5
M. Wt: 207.61 g/mol
InChI Key: JMYHAUFFRDHDQS-UHFFFAOYSA-N
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Description

2-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is particularly interesting due to its unique chemical structure, which includes a chlorine atom at the second position and a carboxylic acid group at the seventh position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method involves the reaction of 2-chloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the seventh position. Another approach involves the use of 2-chloroquinoline-7-carbaldehyde as an intermediate, which is then oxidized to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts such as palladium or copper can facilitate the chlorination and carboxylation reactions. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, have been explored to reduce environmental impact and improve reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound has been investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Quinoline derivatives, including 2-Chloroquinoline-7-carboxylic acid, have shown promise in the treatment of diseases such as malaria, cancer, and inflammatory conditions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroquinoline-7-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug development and other scientific research applications .

Biological Activity

Overview

2-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities. Its unique structure, featuring a chlorine atom at the second position and a carboxylic acid group at the seventh position, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and research findings.

This compound interacts with various biological targets, influencing cellular processes. The primary mechanisms include:

  • Inhibition of Enzymes : Quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication and repair. This inhibition can lead to bactericidal effects against pathogens such as Mycobacterium tuberculosis .
  • Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to standard antibiotics .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • Against Mycobacterium tuberculosis : Studies have identified derivatives of quinoline that demonstrate potent inhibitory effects on Mtb, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1 μM .
  • Broad Spectrum Activity : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with promising results in inhibiting growth .

Antioxidant Activity

The compound also displays antioxidant properties. In vitro studies using the DPPH radical scavenging assay have shown that derivatives of this compound can effectively neutralize free radicals, indicating potential applications in oxidative stress-related conditions .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindings
Identified as a building block for synthesizing complex quinoline derivatives with potential therapeutic applications.
Demonstrated significant inhibition of Mtb DNA gyrase, correlating with in vitro activity against tuberculosis.
Exhibited antibacterial activity comparable to standard antibiotics; showed strong antioxidant properties in DPPH assays.

Case Studies

  • Antitubercular Activity : A study focused on modifying quinoline derivatives highlighted that specific substitutions at the C-6 position enhanced the antitubercular activity against Mtb. Compounds with longer alkyl chains at this position demonstrated improved efficacy .
  • Antibacterial Screening : Another investigation screened various quinoline derivatives against common bacterial strains, revealing that some compounds derived from this compound had inhibition zones comparable to established antibiotics like amoxicillin .

Properties

IUPAC Name

2-chloroquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYHAUFFRDHDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-chloroquinoline-7-carboxylate (800 mg, 3.4 mmol) in tetrahydrofuran (10 mL) was added 1 N aqueous lithium hydroxide (7 mL, 7 mmol). The reaction was stirred at room temperature overnight. The reaction was concentrated and the residue was diluted with water and acidified with 1 N aqueous hydrochloric acid. The resulting precipitate was collected by filtration and dried under vacuum to give the title compound (648 mg, 92%) as a white powder. +ESI (M+H) 208.1; 1H NMR (400 MHz, DMSO-d6, δ): 13.43 (s, 1H), 8.53 (d, J=8.7 Hz, 1H), 8.44-8.45 (m, 1H), 8.14 (d, J=8.4 Hz, 1H), 8.07-8.11 (m, 1H), 7.70 (d, J=8.5 Hz, 1H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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